Cas no 585553-48-6 (3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine)
585553-48-6 structure
Product Name:3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
CAS-nummer:585553-48-6
MF:C18H20N4O3S
MW:372.441402435303
CID:3051332
PubChem ID:1989106
Update Time:2025-04-21
3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
- AKOS002188673
- Salor-int l405337-1ea
- 643-168-6
- 585553-48-6
- 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- STL341544
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- Inchi: 1S/C18H20N4O3S/c1-23-14-7-4-12(5-8-14)11-26-18-21-20-17(22(18)19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11,19H2,1-3H3
- InChI-sleutel: BJZQAMUVTQBTTM-UHFFFAOYSA-N
- LACHT: S(CC1C=CC(=CC=1)OC)C1=NN=C(C2C=CC(=C(C=2)OC)OC)N1N
Berekende eigenschappen
- Exacte massa: 372.12561169Da
- Monoisotopische massa: 372.12561169Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 425
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 110Ų
3-(3,4-Dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine Gerelateerde literatuur
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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